2-(2-oxo-1-benzo[cd]indolyl)-N-(2-oxolanylmethyl)acetamide
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Overview
Description
2-(2-oxo-1-benzo[cd]indolyl)-N-(2-oxolanylmethyl)acetamide is a member of isoindoles.
Scientific Research Applications
Potential Anxiolytic Agents
Research on derivatives of 2-oxo-indolyl acetamides, closely related to 2-(2-oxo-1-benzo[cd]indolyl)-N-(2-oxolanylmethyl)acetamide, demonstrates their potential as anxiolytic agents. A study focused on N-substituted 2-hydroxy and 2-oxo-2-(phen-1-ylpyrrol-2-yl)acetamides, which showed affinity at the benzodiazepine receptor, indicating anxiolytic activity (Dumoulin et al., 1998).
Antibacterial and Antifungal Activities
Another study on 2-oxo-indolyl acetamide derivatives, including 2-(2-oxo-1-benzo[cd]indolyl)-N-(2-oxolanylmethyl)acetamide, highlighted their promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Determining Absolute Configuration
Research has also been conducted on determining the absolute configuration of 2-(2-oxo-3-indolyl)acetamides. This includes methods based on the analysis of 1H NMR spectra, which can provide valuable information for the study of similar compounds like 2-(2-oxo-1-benzo[cd]indolyl)-N-(2-oxolanylmethyl)acetamide (Suárez-Castillo et al., 2009).
Anti-Inflammatory Drug Design
Further, the design-based synthesis and molecular docking analysis of indole acetamide derivatives, including 2-(2-oxo-1-benzo[cd]indolyl)-N-(2-oxolanylmethyl)acetamide, have been explored for their potential as anti-inflammatory drugs (Al-Ostoot et al., 2020).
Antimicrobial Properties
Additional studies focus on the synthesis of various 2-oxo-indolyl acetamide derivatives and their antimicrobial properties. This includes evaluations against a range of bacterial and fungal pathogens, highlighting the potential medical applications of these compounds (Lather & Chowdary, 2003).
Coordination Polymers and Adsorption Properties
Research has also been directed towards the creation of coordination polymers using similar acetamide derivatives, investigating their structural characteristics and potential for gas adsorption, which may have implications for environmental and material sciences (Chhetri et al., 2019).
Synthesis of Novel Compounds
The synthesis of novel compounds involving substitutions and reactions with different nucleophiles has been a focus of research. This includes the exploration of various derivative compounds for their potential in drug development and other scientific applications (Dyachenko et al., 2014).
properties
Molecular Formula |
C18H18N2O3 |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H18N2O3/c21-16(19-10-13-6-3-9-23-13)11-20-15-8-2-5-12-4-1-7-14(17(12)15)18(20)22/h1-2,4-5,7-8,13H,3,6,9-11H2,(H,19,21) |
InChI Key |
VVKPUAPJGHWAIV-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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